

Application Notes and Protocols for Y-33075 Dihydrochloride in Cell Culture

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Compound of Interest

Compound Name: Y-33075 dihydrochloride

Cat. No.: B1662209

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Product Information

Product Name: **Y-33075 dihydrochloride**

Synonyms: Y-39983 dihydrochloride, RKI-983, SNJ-1656[1]

Mechanism of Action: Y-33075 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[2][3][4][5] It demonstrates high affinity for ROCK2, with a reported IC₅₀ of 3.6 nM.[1][2][3][4][5][6] The compound is more potent than the commonly used ROCK inhibitor Y-27632.[2][5] Y-33075 also shows inhibitory activity against PKC and CaMKII, but at significantly higher concentrations.[1][6]

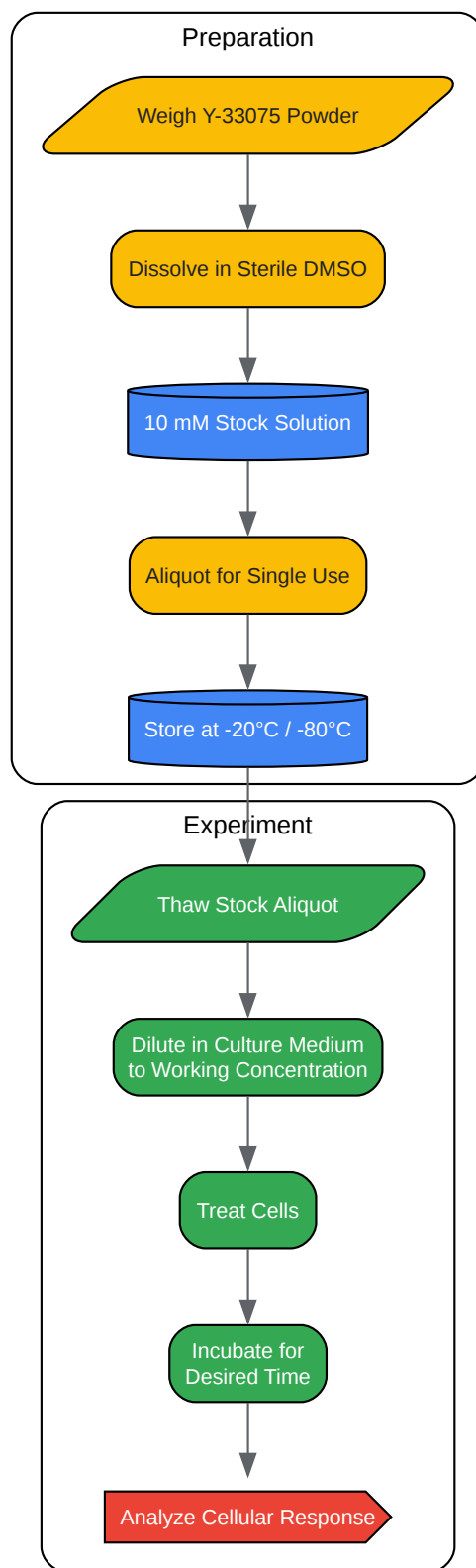
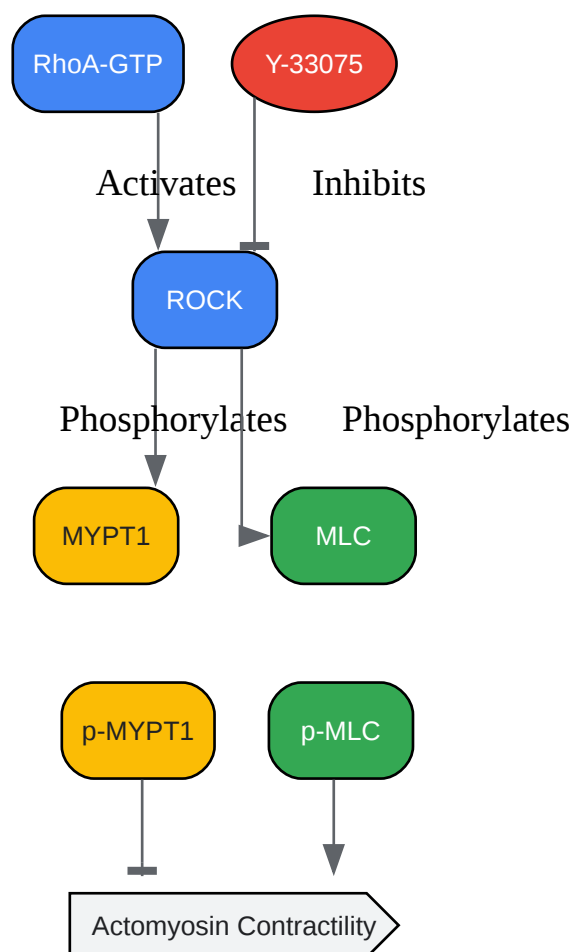
Data Presentation

The following table summarizes the key quantitative data for **Y-33075 dihydrochloride**.

Parameter	Value	Reference
Molecular Weight	353.25 g/mol	[2][4]
IC50 (ROCK)	3.6 nM	[2][3][4][5][6]
IC50 (PKC)	420 nM (0.42 μ M)	[1][6]
IC50 (CaMKII)	810 nM (0.81 μ M)	[1][6]
Solubility in DMSO	\geq 63 mg/mL (approx. 178 mM)	[4]
Solubility in Water	40 mg/mL (approx. 113 mM)	[2]
Typical Cell Culture Concentration	10 μ M	[5][6]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by Y-33075. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream targets such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to increased actomyosin contractility. Y-33075 selectively inhibits ROCK, thereby preventing these downstream phosphorylation events.



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